molecular formula C11H17NO B1360348 N-(2-Methoxyethyl)-2,6-xylidine CAS No. 50563-55-8

N-(2-Methoxyethyl)-2,6-xylidine

Cat. No. B1360348
Key on ui cas rn: 50563-55-8
M. Wt: 179.26 g/mol
InChI Key: OTKGPBKVICJCOU-UHFFFAOYSA-N
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Patent
US04183868

Procedure details

In an adiabatic reactor, 100 ml of a copper oxide/chromium oxide catalyst (molar ratio CuO:Cr2O3 =2:1) containing 1.5% by weight of palladium are activated in the manner described in Example 2 and heated in the stream of hydrogen to 275° C. 60.6 g (0.5 mol) of 2,6-dimethylaniline, 76 g (1.0 mol) of 2-methoxyethanol and 67.2 N1 (3mols) of hydrogen are then passed, at 275° C. and under a pressure of 4 bars (absolute), through the catalyst bed. The reaction mixture which issues from the reactor is condensed and worked up by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
copper oxide chromium oxide
Quantity
100 mL
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH2:6].[CH3:12][O:13][CH2:14][CH2:15]O>[Cu]=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3].[Pd]>[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH:6][CH2:15][CH2:14][O:13][CH3:12] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
60.6 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
COCCO
Step Four
Name
Quantity
3 mol
Type
reactant
Smiles
[H][H]
Step Five
Name
copper oxide chromium oxide
Quantity
100 mL
Type
catalyst
Smiles
[Cu]=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then passed, at 275° C. and under a pressure of 4 bars (absolute), through the catalyst bed
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
worked up by distillation

Outcomes

Product
Name
Type
Smiles
CC1=C(NCCOC)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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